Oxotremorine is a synthetic compound that acts as a selective agonist for muscarinic acetylcholine receptors. It is primarily known for its neuropharmacological effects, including the induction of symptoms similar to Parkinsonism such as ataxia and tremor. The compound has been utilized in research to explore potential treatments for neurodegenerative diseases and other neurological disorders. Its chemical formula is with a molar mass of approximately 206.29 g/mol .
Oxotremorine exhibits significant biological activity, particularly in neuroprotection and modulation of neurotransmission. Studies have demonstrated its capacity to reduce oxidative stress and neuroinflammation, which are critical factors in conditions such as Alzheimer's disease . Additionally, it has been shown to alleviate repetitive behaviors associated with autism spectrum disorders in animal models, indicating its potential therapeutic applications . The compound's mechanism involves cholinergic modulation, which influences various neuronal functions including survival and neurotrophic support .
The synthesis of oxotremorine typically involves multi-step organic reactions that incorporate key functional groups necessary for its activity as a muscarinic receptor agonist. While specific synthetic pathways may vary, they generally include:
Oxotremorine has several applications in both research and therapeutic contexts:
Research has focused on oxotremorine's interactions with various neurotransmitter systems. Notably, it has been shown to modulate glutamatergic transmission through NMDA receptor potentiation, indicating a complex interplay between cholinergic and glutamatergic signaling . Studies have also highlighted its role in reducing pro-inflammatory cytokines, suggesting potential benefits in inflammatory conditions affecting the nervous system .
Several compounds share structural or functional similarities with oxotremorine. Below is a comparison highlighting their unique features:
| Compound Name | Type | Key Characteristics |
|---|---|---|
| Arecoline | Muscarinic agonist | Naturally occurring alkaloid; used in traditional medicine. |
| Pilocarpine | Muscarinic agonist | Used therapeutically for glaucoma; stimulates saliva production. |
| Carbachol | Cholinergic agonist | Synthetic compound; used in ophthalmology to reduce intraocular pressure. |
| Oxotremorine-M | Muscarinic agonist | More potent variant; used primarily in research settings. |
Oxotremorine is distinguished by its ability to cross the blood-brain barrier effectively, allowing it to exert central nervous system effects more readily than some other muscarinic agonists . Additionally, its specific interactions with both muscarinic and NMDA receptors set it apart from similar compounds.
The synthesis of oxotremorine derivatives originated in the mid-20th century, with early methods focusing on the cyclization of propargylamines to form the core pyrrolidine structure. Initial routes involved the reaction of 1-methyl-4-piperidone with propargyl bromide, followed by reduction to yield the intermediate oxotremorine free base [5]. A significant breakthrough came in 1999 with the development of nonquaternized (5a–10a) and quaternized (5b–10b) derivatives, which introduced structural modifications to enhance receptor subtype selectivity [3]. These compounds were synthesized via nucleophilic substitution reactions, where the pyrrolidine nitrogen was alkylated using propargyl halides, followed by oxidation to introduce the ketone moiety [3].
Key advancements included the use of allenamides as versatile intermediates, enabling stereoselective formation of the acetylene-pyrrolidine backbone [5]. For example, Zoretic et al. (1985) optimized the cyclization step by employing copper(I) iodide catalysis, achieving higher yields (78–85%) compared to earlier methods [5]. The introduction of quaternary ammonium salts (e.g., oxotremorine-M) further improved solubility for in vivo studies, though nonquaternized variants remained preferred for central nervous system penetration [3].
The conversion of oxotremorine free base to its sesquifumarate salt involves precise stoichiometric control to ensure crystalline stability. Early formulations assumed a 1:1.5 molar ratio of oxotremorine to fumaric acid, but X-ray diffraction studies revealed a more complex solid-state structure [4] [6]. The title compound crystallizes as a bis(oxotremorine) fumarate bis(fumaric acid) salt, comprising:
This arrangement results from the stepwise proton transfer during salt formation:
The crystalline lattice is stabilized by hydrogen-bonded networks, including:
| Component | Role in Crystal Structure | Bond Length (Å) |
|---|---|---|
| Oxotremorine cation | Proton donor via N–H | 2.85–2.91 |
| Fumarate dianion | Hydrogen bond acceptor | 2.68–2.75 |
| Fumaric acid | Bridges cations and dianions | 2.61–2.73 |
This structural insight has practical implications for industrial synthesis, as deviations from the 2:1:2 stoichiometric ratio (oxotremorine:fumarate:fumaric acid) lead to amorphous byproducts [6].
Modern purification protocols for oxotremorine sesquifumarate emphasize chromatographic and recrystallization methods:
High-Performance Liquid Chromatography (HPLC):
Recrystallization:
Quality control employs multi-tiered analytical verification:
Batch consistency is ensured through strict adherence to the European Pharmacopoeia guidelines for residual solvents (<100 ppm ethanol) and heavy metals (<10 ppm) [1].
Oxotremorine sesquifumarate demonstrates variable solubility characteristics across different solvent systems, reflecting its unique physicochemical properties as a fumaric acid salt. The compound exhibits highest solubility in dimethyl sulfoxide at 38.04 milligrams per milliliter, corresponding to a molarity of 100 millimolar [1] [2]. This enhanced solubility in dimethyl sulfoxide can be attributed to the solvent's high dielectric constant and hydrogen bonding capabilities, which effectively solvate both the cationic oxotremorine moiety and the anionic fumarate components.
In aqueous systems, oxotremorine sesquifumarate shows moderate solubility characteristics with values ranging from 9.51 to greater than 10 milligrams per milliliter in pure water at ambient temperature, equivalent to approximately 25 millimolar concentration [3] [1]. The aqueous solubility is significantly influenced by pH conditions, with phosphate buffered saline at physiological pH 7.2 showing reduced solubility of approximately 3 milligrams per milliliter [4]. This pH-dependent solubility behavior suggests protonation state changes affecting the overall charge distribution and intermolecular interactions.
The compound demonstrates intermediate solubility in organic solvents of medium polarity. Ethanol provides solubility of approximately 10 milligrams per milliliter, while dimethyl formamide offers enhanced dissolution at approximately 16 milligrams per milliliter [4]. The solubility pattern correlates with solvent polarity parameters, where higher dielectric constants generally facilitate better dissolution of the ionic salt form. These solubility characteristics are essential for pharmaceutical formulation development and analytical method optimization.
Thermal analysis of oxotremorine sesquifumarate reveals well-defined thermal behavior with a sharp melting point range of 102-105 degrees Celsius, as determined through differential scanning calorimetry measurements [3] [1]. This narrow melting point range indicates good crystalline purity and structural uniformity of the sesquifumarate salt form. The thermal transition corresponds to the disruption of intermolecular hydrogen bonding networks between oxotremorine cations and fumarate anions within the crystal lattice.
The compound exhibits thermal stability under normal storage and handling conditions, maintaining its chemical integrity up to the melting point transition [5]. However, specific decomposition temperature data remains undetermined in current literature sources [5] [6]. Safety data sheets indicate that under fire conditions, the compound may decompose to emit toxic fumes, including carbon oxides and nitrogen-containing decomposition products [7]. The thermal decomposition pathways likely involve initial dehydration processes followed by fragmentation of the organic framework.
Recommended storage conditions specify maintenance at 2-8 degrees Celsius to ensure long-term stability [3] [1] [2]. The relatively low storage temperature requirement suggests potential thermal lability of the hydrated salt form or susceptibility to oxidative degradation at elevated temperatures. Temperature-dependent stability studies would be valuable for establishing comprehensive thermal degradation kinetics and identifying primary decomposition pathways.
Nuclear magnetic resonance spectroscopy provides definitive structural identification of oxotremorine sesquifumarate through characteristic chemical shift patterns. The compound exhibits distinct proton nuclear magnetic resonance signals corresponding to the pyrrolidine ring systems, acetylenic linkage, and fumaric acid components [8] [9]. The sesquifumarate salt shows complex coupling patterns arising from the multiple oxotremorine units and fumaric acid molecules within the crystal structure.
Infrared spectroscopy reveals characteristic absorption bands that serve as fingerprint identification markers. Key spectroscopic features include carbonyl stretching vibrations from the pyrrolidinone rings, carboxylate stretching modes from the fumarate components, and carbon-carbon triple bond stretching from the acetylenic bridge [10]. The infrared spectrum shows hydrogen bonding interactions between oxotremorine cations and fumarate anions through broad hydroxyl and amino stretching regions. These spectroscopic signatures are essential for quality control and structural verification purposes.
Raman spectroscopic analysis complements infrared data by providing enhanced sensitivity to symmetrical vibrational modes and carbon-carbon multiple bond systems [11]. The acetylenic triple bond produces intense Raman scattering, serving as a diagnostic marker for structural integrity. Fumaric acid components contribute characteristic carbon-carbon double bond stretching modes that are readily identifiable in Raman spectra. The combination of nuclear magnetic resonance, infrared, and Raman spectroscopic data provides comprehensive structural characterization capabilities.
The pH-dependent behavior of oxotremorine sesquifumarate in aqueous solutions reflects the amphoteric nature of the compound and its multiple ionizable functional groups. The sesquifumarate salt exists as a complex equilibrium system involving protonated oxotremorine cations, fumarate dianions, and neutral fumaric acid molecules [8] [9]. Crystallographic studies reveal that the solid-state structure contains two monocationic protonated oxotremorine units, one doubly deprotonated fumarate dianion, and two fully protonated fumaric acid molecules.
Solubility characteristics demonstrate pronounced pH dependence, with phosphate buffered saline at pH 7.2 showing reduced solubility compared to pure water systems [4]. This behavior suggests that physiological pH conditions promote specific ionization states that reduce overall aqueous solubility. The compound likely undergoes protonation-deprotonation equilibria involving the pyrrolidine nitrogen atoms and carboxylic acid functionalities of the fumarate components.